molecular formula C20H20N4O4S B4496589 N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B4496589
M. Wt: 412.5 g/mol
InChI Key: VTFCDEXBIQUXTK-UHFFFAOYSA-N
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Description

N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the pyrrolidine sulfonyl group: This step involves the sulfonylation of a pyrrolidine derivative, often using sulfonyl chlorides.

    Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, as well as catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
  • N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide

Uniqueness

N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its 1,2,4-oxadiazole ring provides hydrogen bond acceptor properties, while the pyrrolidine sulfonyl group and benzamide moiety contribute to its overall stability and reactivity.

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c25-20(21-14-18-22-19(23-28-18)15-7-2-1-3-8-15)16-9-6-10-17(13-16)29(26,27)24-11-4-5-12-24/h1-3,6-10,13H,4-5,11-12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFCDEXBIQUXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

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